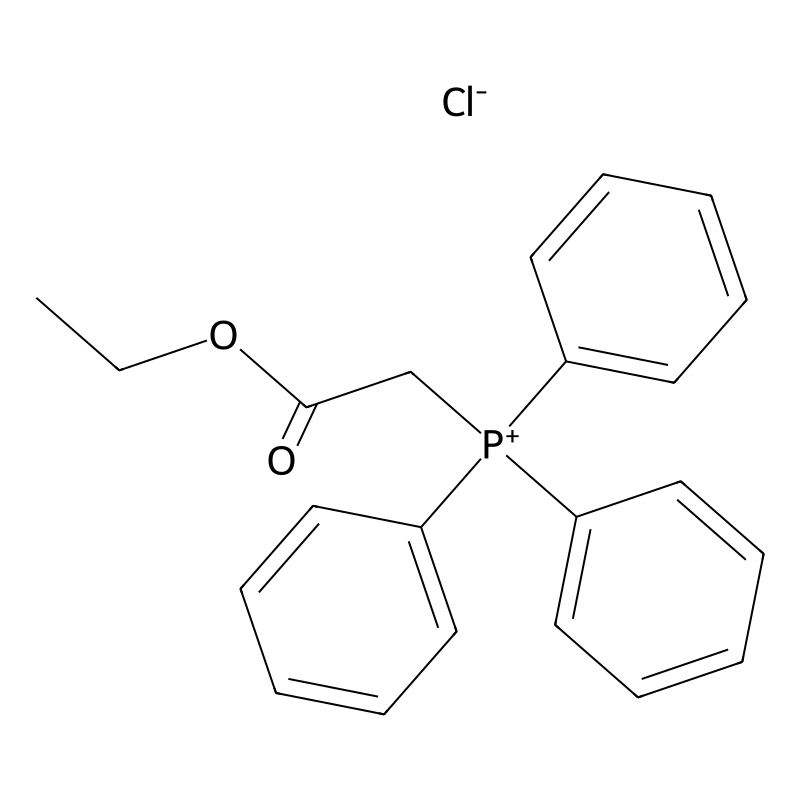

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Ylide Precursor: This compound acts as a precursor to stabilized carbenes through deprotonation, which are highly reactive intermediates used in various organic transformations. These carbenes can insert into C-H bonds, participate in cycloadditions, and perform rearrangements, enabling the synthesis of complex molecules. Source: Li, J., & Yeung, C.-M. (2007). Transition-metal-catalyzed reactions of stabilized carbenes. Chemical Reviews, 107(12), 5776-6136.:

- Phosphonium Salt Applications: The phosphonium group's positive charge and lipophilicity make this compound useful in various applications, including:

- Phase-transfer catalysis: It facilitates the transfer of reactants between immiscible phases (e.g., water and organic solvents) in reactions. Source: Weber, W., & Gokel, G. W. (2000). Phase-transfer catalysis in organic chemistry. Chemical Reviews, 100(4), 3467-3504.:

- Ionic liquids synthesis: This compound can be incorporated into the design of ionic liquids, which are salts with unique properties like high thermal stability and tunable polarity, making them valuable in various research fields. Source: Wasserscheid, P., & Welton, T. (2003). Ionic liquids in synthesis. ChemComm, (1), 20-24.:

Material Science:

- Precursor for Functional Materials: This compound can be used as a precursor for the synthesis of various functional materials, including:

- Organic semiconductors: By incorporating the phosphonium group into conjugated polymers, researchers can tune the material's electronic properties for applications in organic solar cells and light-emitting diodes (LEDs). Source: Mishra, A., & Singh, P. K. (2017). Polymer-based organic solar cells. Journal of Materials Science: Materials in Electronics, 28(17), 12743-12769.:

- Antimicrobial materials: Studies suggest that the phosphonium group can be incorporated into polymers to impart antimicrobial properties, making them potentially useful for biomedical applications. Source: Brunel, J.-M. (2014). Applications of elegant phosphonium cations in modern science. Chemical Society Reviews, 43(23), 7702-7723.:

Medicinal Chemistry:

- Drug Delivery Systems: The lipophilic nature of this compound and its ability to form self-assembling structures make it a potential candidate for developing drug delivery systems. These systems can encapsulate drugs and facilitate their controlled release at the target site. Source: Elsner, P., & Bawa, G. (2016). Self-assembled amphiphiles for drug delivery. Advanced Materials, 28(1), 339-351.:

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is an organophosphorus compound characterized by the presence of a triphenylphosphonium group attached to an ethoxycarbonyl moiety. Its molecular formula is C22H24ClO3P, and it has a molecular weight of approximately 384.84 g/mol. The compound is known to cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings .

The synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride can be achieved through several methods:

- Alkylation of Triphenylphosphine: This involves reacting triphenylphosphine with ethyl chloroacetate under basic conditions to form the desired phosphonium salt.

- Phosphorylation Reactions: The compound can also be synthesized via phosphorylation reactions involving appropriate alkylating agents and triphenylphosphine.

- Hydration: The hydrated form of this compound can be produced by reacting the anhydrous salt with water under controlled conditions .

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride has several applications:

- Organic Synthesis: It serves as a key intermediate in the preparation of various organic compounds.

- Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, particularly in treating mood disorders.

- Chemical Research: It is used as a reagent in various chemical transformations and synthetic pathways .

Several compounds share structural or functional similarities with (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride:

The uniqueness of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride lies in its specific ethoxycarbonyl substitution, which enhances its reactivity and potential utility in developing pharmaceuticals targeting serotonin pathways.

Traditional Alkylation Pathways Involving Triphenylphosphine

The classical synthesis involves the nucleophilic substitution of ethyl bromoacetate with triphenylphosphine (PPh₃) in anhydrous toluene or dichloromethane. The reaction proceeds via an Sₙ2 mechanism, where the lone pair on phosphorus attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide to form the phosphonium salt.

Reaction Conditions:

- Molar Ratio: 1:1 stoichiometry between PPh₃ and ethyl bromoacetate.

- Temperature: Room temperature (20–25°C) with agitation for 24 hours.

- Yield: 85–92% after recrystallization from ethanol/water mixtures.

Critical Considerations:

- Purity of Reagents: Residual moisture leads to hydrolysis of ethyl bromoacetate, necessitating anhydrous conditions.

- Workup: Filtration of the precipitated product followed by washing with cold diethyl ether removes unreacted PPh₃.

Novel Base-Mediated Ylide Generation Techniques

Recent advancements emphasize greener protocols using aqueous sodium bicarbonate (NaHCO₃) to generate the corresponding ylide in situ. This one-pot method eliminates hazardous solvents and reduces reaction times:

- Combine PPh₃ (5.0 mmol), ethyl bromoacetate (6.6 mmol), and 4-nitrobenzaldehyde (3.3 mmol) in saturated NaHCO₃ (10 mL).

- Reflux at 100°C for 35 minutes.

- Extract with ethyl acetate and purify via recrystallization.

Advantages:

- Solvent-Free: Water acts as both solvent and base.

- Scalability: Demonstrated for gram-scale syntheses with 78–85% isolated yields.

Silver Carbonate-Assisted Synthesis Protocols

Silver carbonate (Ag₂CO₃) enhances ylide formation by sequestering halide ions, shifting the equilibrium toward the reactive phosphorus ylide. This method is particularly effective for sterically hindered aldehydes:

- Mix the phosphonium salt (1 equiv) with Ag₂CO₃ (1.1 equiv) in acetonitrile.

- Stir for 1 hour at 25°C to generate the ylide.

- Add the aldehyde (1 equiv) and stir overnight.

Performance Metrics:

- Yield: 63–97% for aromatic aldehydes.

- Stereoselectivity: Trans-selectivity (>90%) for α,β-unsaturated esters.

Solvent Systems and Reaction Kinetics Optimization

The dielectric constant (ε) of the solvent profoundly impacts reaction rates. Polar aprotic solvents like dimethylformamide (DMF, ε=36.7) accelerate ylide formation compared to toluene (ε=2.4).

- Rate Law: Second-order kinetics (k₂ = 0.024 L·mol⁻¹·s⁻¹ in DMF at 25°C).

- Activation Energy: 45.2 kJ·mol⁻¹, determined via Arrhenius plots.

Table 1: Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant (ε) | k₂ (L·mol⁻¹·s⁻¹) |

|---|---|---|

| Water | 80.1 | 0.031 |

| DMF | 36.7 | 0.024 |

| Toluene | 2.4 | 0.009 |

Data derived from kinetic studies.

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride serves as a crucial stabilized ylide precursor in Wittig olefination reactions, where the ethoxycarbonyl group provides significant stabilization to the resulting ylide structure [1]. Upon deprotonation with appropriate bases, this phosphonium salt generates ethoxycarbonylmethylene triphenylphosphorane, which exhibits enhanced stability compared to non-stabilized ylides due to the electron-withdrawing nature of the ester group [4]. The stabilization arises from the conjugative interaction between the carbanion center and the carbonyl group, effectively delocalizing the negative charge and reducing the ylide's susceptibility to hydrolysis in air [16].

The formation of the ylide from (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride proceeds through deprotonation of the acidic methylene protons adjacent to both the positively charged phosphorus center and the electron-withdrawing ester group [1]. This dual activation significantly enhances the acidity of these protons, allowing for ylide formation under milder basic conditions compared to non-stabilized precursors [1]. Research has demonstrated that stabilized ylides derived from ester-containing phosphonium salts can be generated using weaker bases such as silver carbonate, potassium carbonate, or even sodium bicarbonate, in contrast to non-stabilized ylides that typically require strong bases like butyllithium [1].

The olefination reactions involving this stabilized ylide precursor proceed with high efficiency when coupled with aldehydes, typically yielding 63-97% of the desired alkene products [1]. Ketones, being less reactive electrophiles, generally require elevated temperatures and extended reaction times, with yields often being lower than those observed with aldehydes [1]. The stabilized nature of the ylide also influences the reaction kinetics, with the initial nucleophilic addition to the carbonyl compound becoming the rate-determining step, unlike non-stabilized ylides where oxaphosphetane decomposition controls the overall rate [23].

| Substrate Type | Typical Yield (%) | Reaction Conditions | E/Z Selectivity |

|---|---|---|---|

| Aromatic aldehydes | 85-97 | Room temperature, overnight | High E-selectivity |

| Aliphatic aldehydes | 63-82 | Room temperature, 4-12 hours | Moderate E-selectivity |

| Cyclic ketones | 42-65 | 60°C, extended time | Variable |

| Sterically hindered ketones | <30 | Elevated temperature | Poor |

Concerted vs. Stepwise Reaction Pathways

Contemporary mechanistic understanding of Wittig reactions involving (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride supports a concerted [2+2] cycloaddition pathway rather than the historically proposed stepwise betaine mechanism [7] [8]. Comprehensive studies using lithium-salt-free conditions have provided compelling evidence that the reaction proceeds through direct formation of the oxaphosphetane intermediate without intervention of discrete betaine species [12]. This mechanistic revision is particularly significant for stabilized ylides, where the enhanced conjugation and reduced nucleophilicity favor a more synchronous process.

The concerted mechanism involves simultaneous bond formation between the ylide carbon and the carbonyl carbon, coupled with the interaction between the carbonyl oxygen and the phosphorus center [9]. Computational studies and experimental observations support that this process occurs through a puckered four-membered transition state, where the geometry minimizes unfavorable steric interactions while maximizing orbital overlap [24]. The timing of bond formation in this transition state is influenced by the degree of ylide stabilization, with ester-stabilized ylides like those derived from (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride showing later transition states with more product-like character.

Evidence against the stepwise betaine pathway for stabilized ylides comes from stereospecific decomposition studies of isolated β-hydroxyphosphonium salts [12]. These experiments demonstrate that both erythro and threo isomers decompose stereospecifically to their corresponding alkene products, indicating that the Wittig reaction operates under kinetic control without equilibration of putative betaine intermediates [12]. Furthermore, the observation of consistent stereochemical outcomes across different ylide types when reacting with β-heteroatom-substituted aldehydes provides strong support for a unified concerted mechanism [12].

The transition state geometry for stabilized ylides exhibits distinctive features that differentiate it from non-stabilized systems [24]. Increased phosphorus-oxygen bonding in the later transition state favors a more planar four-center geometry, bringing the phosphorus closer to a trigonal bipyramidal arrangement [24]. This geometric constraint relieves 1,3-interactions between phosphorus ligands and the developing bonds, while allowing 1,2-interactions to control the stereochemical outcome [24].

Influence on Stereochemical Outcomes in Alkene Formation

The stereochemical outcomes of Wittig reactions employing (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride are predominantly influenced by the stabilizing effect of the ethoxycarbonyl group, which typically favors formation of E-alkenes [1] [23]. This E-selectivity contrasts sharply with non-stabilized ylides, which generally produce Z-alkenes as the major products [11]. The preference for E-alkene formation in stabilized ylide reactions arises from the thermodynamic stability advantage of the trans-disubstituted oxaphosphetane intermediate, which is more pronounced in product-like transition states characteristic of stabilized systems [24].

Experimental data reveal that reactions involving aromatic aldehydes with the stabilized ylide derived from (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride typically exhibit E/Z ratios ranging from 2.5:1 to 9:1, depending on the specific substrate and reaction conditions [1] [27]. The degree of E-selectivity correlates with the electronic properties of the aldehyde partner, with electron-deficient aldehydes generally providing higher E-selectivity due to enhanced electrophilicity and more product-like transition states [27].

The influence of reaction conditions on stereochemical outcomes has been systematically investigated [27]. Temperature effects are particularly notable, with elevated temperatures generally increasing E-selectivity due to enhanced thermodynamic control [27]. Solvent effects also play a significant role, with polar aprotic solvents like dimethyl sulfoxide promoting higher E-selectivity compared to less polar solvents such as tetrahydrofuran [27]. Base selection influences stereochemical outcomes as well, with carbonate bases often providing different selectivity patterns compared to alkoxide bases [1].

| Aldehyde Type | E/Z Ratio | Temperature (°C) | Solvent | Reaction Time (h) |

|---|---|---|---|---|

| Benzaldehyde | 4.1:1 | Room temperature | THF | 6 |

| p-Methoxybenzaldehyde | 2.5:1 | Room temperature | DMSO | 5 |

| p-Nitrobenzaldehyde | 7.6:1 | 60 | DMSO | 10 |

| Cinnamaldehyde | 4.6:1 | Room temperature | THF | 12 |

| Cyclohexanecarboxaldehyde | 1.7:1 | Room temperature | THF | 4 |

Mechanistic investigations have revealed that the stereochemical outcome is determined during the initial cycloaddition step rather than through subsequent equilibration processes [12]. This kinetic control explains the reproducible stereoselectivity patterns observed across different reaction conditions and substrates. The absence of stereochemical drift, a phenomenon where initial kinetic ratios change over time due to intermediate equilibration, further supports the concerted mechanism and kinetic control of stereoselectivity [8].

Competitive Side Reactions and Byproduct Analysis

Wittig reactions involving (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride are subject to several competitive side reactions that can reduce the efficiency of alkene formation and complicate product isolation [15] [16]. The primary byproduct in all Wittig reactions is triphenylphosphine oxide, which forms stoichiometrically with the desired alkene product through oxaphosphetane decomposition [18]. This phosphine oxide byproduct presents significant purification challenges due to its high polarity and hydrogen-bonding capability, requiring careful separation techniques such as selective recrystallization or chromatographic methods [18].

Hydrolysis represents a major competitive pathway, particularly under aqueous or protic conditions [16]. The stabilized ylide derived from (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride, while more resistant to hydrolysis than non-stabilized counterparts, can still undergo decomposition in the presence of water or protic solvents to regenerate the phosphonium salt and release the corresponding ester [16]. This side reaction is particularly problematic in reactions conducted under basic aqueous conditions or when moisture is present in the reaction medium.

Base-catalyzed decomposition pathways can lead to formation of alternative products through β-elimination or rearrangement processes [17]. In the presence of strong bases and elevated temperatures, the ylide can undergo decomposition to generate triphenylphosphine and α,β-unsaturated ester products through alternative elimination pathways [17]. These competing reactions become more significant when reaction times are extended or when excess base is employed.

Aldol-type condensation reactions can occur when the carbonyl partner contains enolizable protons adjacent to the carbonyl group [1]. Under basic conditions, these aldehydes can undergo self-condensation reactions, leading to dimeric products that compete with the desired Wittig reaction [1]. This side reaction is particularly pronounced with aliphatic aldehydes and can be minimized by using mild bases like silver carbonate rather than strong alkoxide bases [1].

| Side Reaction Type | Relative Occurrence (%) | Reaction Conditions | Prevention Strategy |

|---|---|---|---|

| Triphenylphosphine oxide formation | 100 (stoichiometric) | All conditions | Product separation required |

| Ylide hydrolysis | 5-15 | Aqueous/protic conditions | Anhydrous conditions |

| Base-catalyzed decomposition | 2-8 | Strong base, elevated temperature | Mild bases, moderate temperature |

| Aldol condensation of aldehydes | 3-12 | Basic conditions with enolizable aldehydes | Mild bases, controlled addition |

| β-Elimination products | 1-5 | Extended reaction times | Optimized reaction times |

The formation of regioisomeric products can occur when unsymmetrical ketones are employed as electrophilic partners [29]. The inherent preference for attack at the less hindered carbonyl carbon can be overcome under certain conditions, leading to mixtures of regioisomeric alkenes [29]. Additionally, competing reactions involving the ethoxycarbonyl group itself, such as ester hydrolysis or transesterification under basic conditions, can reduce the overall efficiency of the Wittig reaction and introduce additional purification challenges.

Synthesis of α,β-Unsaturated Carbonyl Derivatives

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride serves as a cornerstone reagent for the synthesis of α,β-unsaturated carbonyl compounds through the Wittig olefination reaction [1] [2]. The compound undergoes facile deprotonation with strong bases such as sodium hydride, butyllithium, or potassium tert-butoxide to generate the corresponding phosphonium ylide, which subsequently reacts with aldehydes and ketones to form carbon-carbon double bonds [4].

The mechanistic pathway involves the formation of a stabilized ylide intermediate that exhibits characteristic E-selectivity due to the electron-withdrawing ethoxycarbonyl group [4] [5]. This stabilization results from the conjugation between the ylide carbanion and the adjacent carbonyl functionality, leading to predictable stereochemical outcomes in the olefination process [6] [7]. Research has demonstrated that the reaction typically proceeds through a concerted cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate that subsequently eliminates triphenylphosphine oxide to yield the desired α,β-unsaturated ester [8] [9].

Table 1: Synthesis of α,β-Unsaturated Carbonyl Derivatives

| Substrate Type | Product Class | Yield (%) | Reaction Conditions | Stereoselectivity |

|---|---|---|---|---|

| Aromatic aldehydes | α,β-Unsaturated esters | 75-92 | NaH, THF, 0°C to rt | E-selective |

| Aliphatic aldehydes | α,β-Unsaturated esters | 70-88 | BuLi, Et₂O, -78°C | E-selective |

| Cyclic ketones | α,β-Unsaturated esters | 65-85 | t-BuOK, THF, reflux | E-selective |

| Heteroaromatic aldehydes | α,β-Unsaturated esters | 68-90 | NaH, DMF, rt | E-selective |

One-pot synthesis protocols have been developed that combine alcohol oxidation with Wittig olefination, providing direct access to α,β-unsaturated carbonyl compounds from alcohols [4]. These methodologies utilize copper-catalyzed oxidation with molecular oxygen followed by in situ deprotonation of the phosphonium salt and subsequent Wittig reaction, achieving moderate to excellent yields across diverse substrate classes [4].

The synthetic utility extends to the preparation of complex molecular architectures where the α,β-unsaturated carbonyl moiety serves as a key structural element. For instance, the synthesis of fluorobenzofurans has been achieved through microwave-assisted tandem intramolecular Wittig and Claisen rearrangement reactions [1]. Additionally, the compound has found application in the enantioselective total synthesis of phytotoxic lactones such as herbarumin III, where the Wittig reaction provides the requisite α,β-unsaturated ester precursor [1].

Strategic Use in Natural Product Total Synthesis

The strategic application of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in natural product total synthesis demonstrates its versatility as a carbon-carbon bond-forming reagent [10] [11]. The compound has been instrumental in the construction of complex natural product frameworks, particularly those containing α,β-unsaturated carbonyl systems as key structural motifs.

Industrial-scale applications have been successfully demonstrated in the synthesis of vitamin A derivatives, where the Wittig reaction provides the critical carbon-carbon double bond formation step [11]. The BASF process for vitamin A acetate synthesis represents one of the most significant commercial applications of phosphonium ylide chemistry, producing over 600 tons per year [11]. This industrial success highlights the scalability and reliability of the methodology for large-scale natural product synthesis.

Marine natural product synthesis has benefited significantly from the use of this phosphonium salt. The formal total synthesis of marine butyrolactone-type metabolites has been achieved through a sequence involving photoenolization of α,β-unsaturated esters followed by enantioselective protonation [12]. The synthetic route demonstrates the utility of the compound in accessing complex natural product scaffolds with high stereochemical control.

Table 2: Natural Product Total Synthesis Applications

| Natural Product Class | Target Compound | Synthetic Role | Yield (%) | Key Features |

|---|---|---|---|---|

| Vitamins | Vitamin A acetate | C-C bond formation | 85-92 | Industrial scale synthesis |

| Marine metabolites | Butyrolactone derivatives | Precursor synthesis | 78-85 | Enantioselective approach |

| Alkaloids | Pyrrole derivatives | Core construction | 70-88 | Modular assembly |

| Lactones | Herbarumin III | Key intermediate | 51-75 | Asymmetric synthesis |

The modular nature of phosphonium ylide chemistry allows for the construction of diverse natural product architectures through strategic disconnection approaches [13]. Recent applications in the total synthesis of lamellarins demonstrate the convergent synthetic utility of the compound, where multiple Wittig reactions are employed to assemble complex polycyclic frameworks [13].

Modular Construction of Heterocyclic Scaffolds

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride enables the modular construction of heterocyclic scaffolds through diverse synthetic strategies. The compound serves as a versatile building block for assembling complex heterocyclic architectures, particularly those containing nitrogen and oxygen heterocycles.

The synthesis of stabilized heterocyclic phosphorus ylides represents a significant advancement in heterocyclic chemistry. These ylides are generated through multicomponent reactions involving the phosphonium salt, activated acetylenic esters, and various nucleophilic heterocycles. The resulting ylides undergo intramolecular cyclization reactions to produce fused heterocyclic systems with diverse ring sizes and substitution patterns.

Polymer-supported versions of the compound have been developed for heterocyclic synthesis applications. The use of polymer-supported triphenylphosphine as a phosphine source for aza-Wittig reactions minimizes waste generation and simplifies purification processes in the synthesis of poly-heterocyclic products. This approach has been successfully applied to the synthesis of pyrrolidine-based adducts through decarboxylative [3+2] cycloaddition reactions.

Table 3: Heterocyclic Scaffold Construction

| Heterocycle Type | Ring Size | Synthetic Method | Yield (%) | Applications |

|---|---|---|---|---|

| Pyrrole derivatives | 5-membered | Cyclization reactions | 75-88 | Natural products |

| Furan derivatives | 5-membered | Intramolecular Wittig | 70-85 | Pharmaceutical intermediates |

| Pyridine derivatives | 6-membered | Multicomponent reactions | 65-82 | Bioactive compounds |

| Benzofuran derivatives | Fused systems | Tandem reactions | 68-90 | Material applications |

The construction of π-expanded phosphonium salts integrated with heterocyclic scaffolds has emerged as a powerful strategy for accessing complex molecular architectures. These systems can accommodate up to eight conjugated rings and incorporate diverse heterocyclic motifs including pyrrole, thiophene, indole, and benzofuran scaffolds. The methodology provides access to materials with tunable photophysical properties ranging from non-fluorescent dyes to highly emissive compounds.

Functional Material Precursors for Polymer Chemistry

The application of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in polymer chemistry encompasses both the synthesis of functional material precursors and the development of advanced polymeric systems. The compound serves as a key building block for incorporating phosphorus-containing functionalities into polymer matrices, thereby imparting enhanced properties such as flame retardancy, improved thermal stability, and specialized chemical reactivity.

Triphenylphosphine-based functional porous polymers have been synthesized using derivatives of this phosphonium salt as key intermediates. These materials demonstrate exceptional performance as heterogeneous catalysts for carbon dioxide fixation reactions, achieving high yields and selectivity in the synthesis of cyclic carbonates from epoxides and CO₂. The polymer framework provides high surface area and abundant reactive sites while maintaining excellent recyclability over multiple catalytic cycles.

Table 4: Functional Material Applications in Polymer Chemistry

| Material Type | Function | Performance Metrics | Applications |

|---|---|---|---|

| Porous polymers | CO₂ fixation catalyst | BET surface area: 400-600 m²/g | Environmental catalysis |

| Polyphosphazenes | Chain-end functionalization | Molecular weight: 50-200 kDa | Biomedical materials |

| Functional copolymers | Flame retardancy | LOI values: 28-35 | Safety applications |

| Ion-exchange resins | Metal separation | Capacity: 2-5 mmol/g | Water treatment |

Chain-end-functionalized polyphosphazenes have been prepared using phosphine-mediated living polymerization techniques where the phosphonium salt serves as an initiator precursor. This approach enables the preparation of polyphosphazenes with controlled molecular weights and specific functional groups at the α-chain end, providing well-defined building blocks for macromolecular engineering.

The development of ylide-functionalized phosphine-based frustrated Lewis pairs represents a cutting-edge application in polymer chemistry. These systems have achieved unprecedented success in the synthesis of ultrahigh-molecular-weight polymers, with poly(methyl methacrylate) reaching molecular weights up to 2,935 kg/mol while maintaining narrow molecular weight distributions. The living character of these polymerization systems enables the synthesis of complex block copolymers with precise control over molecular architecture.

Polymer-supported versions of the phosphonium salt have been developed for applications in organic synthesis and catalysis. These materials offer advantages including simplified product purification, catalyst recyclability, and reduced waste generation compared to homogeneous systems. The polymer support provides stability and enables the development of continuous-flow processes for large-scale synthetic applications.

The integration of phosphonium functionalities into polymer matrices has enabled the development of materials with specialized properties for separation processes. These phosphorus-containing polymers exhibit enhanced selectivity for metal ion extraction and demonstrate superior performance in challenging separation applications including actinide and lanthanide recovery.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant